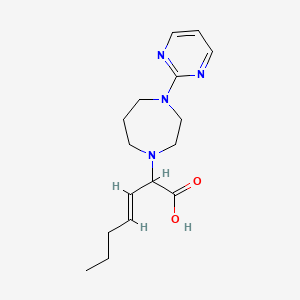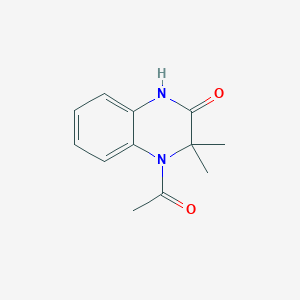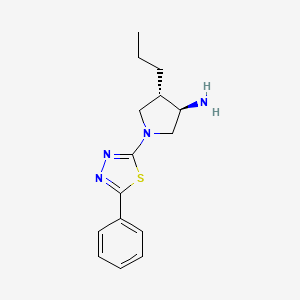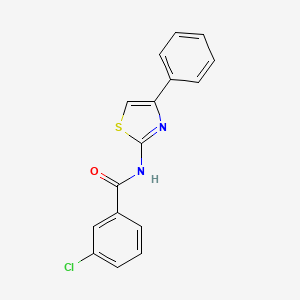![molecular formula C18H22N2O2 B5687643 4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide](/img/structure/B5687643.png)
4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide, commonly known as DMBC, is a chemical compound that belongs to the class of biphenyl derivatives. DMBC has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In
作用機序
The mechanism of action of DMBC is not fully understood. However, it has been suggested that DMBC exerts its pharmacological effects by modulating the activity of various receptors and enzymes in the body. DMBC has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. DMBC has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects
DMBC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMBC can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. DMBC has also been shown to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase and reducing the production of reactive oxygen species in the brain. In vivo studies have shown that DMBC can improve cognitive function and reduce the symptoms of Alzheimer's disease in animal models.
実験室実験の利点と制限
DMBC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. DMBC is also highly soluble in organic solvents, which makes it easy to handle and manipulate in the lab. However, DMBC has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it may exhibit low bioavailability and poor pharmacokinetic properties in vivo.
将来の方向性
There are several future directions for the scientific research of DMBC. One potential direction is the development of DMBC-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the development of DMBC-based organic semiconductor materials for the development of electronic devices. Additionally, further studies are needed to elucidate the mechanism of action of DMBC and to optimize its pharmacokinetic properties for in vivo applications.
合成法
DMBC can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Ullmann coupling reaction. The most common method for synthesizing DMBC is the Suzuki-Miyaura coupling reaction, which involves the reaction between 4-bromo-4'-methoxybiphenyl-3-carboxylic acid and N,N-dimethylaminoethyl boronic acid in the presence of a palladium catalyst. The reaction yields DMBC as a white solid, which can be purified using column chromatography.
科学的研究の応用
DMBC has been extensively studied for its potential applications in various fields. In medicinal chemistry, DMBC has been identified as a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMBC has also been studied for its potential application as an organic semiconductor material, which can be used in the development of electronic devices.
特性
IUPAC Name |
5-[4-[1-(dimethylamino)ethyl]phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(20(2)3)13-5-7-14(8-6-13)15-9-10-17(22-4)16(11-15)18(19)21/h5-12H,1-4H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMFSVLLLCBPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)C(=O)N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-[1-(Dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)

![ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)
![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)
![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)




![3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5687656.png)
![2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5687663.png)